molecular formula C22H31N3O3 B5578420 (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B5578420
M. Wt: 385.5 g/mol
InChI Key: JELNKUGRFGFPGT-OSGQAZFXSA-N
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Description

(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[45]decane-8-carbonyl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptene structure, followed by the introduction of the cyclopropyl group and the spirocyclic diazaspirodecane moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selectivity of the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the diazaspirodecane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide apart is its unique bicyclic and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-2-24-13-22(12-17(24)26)7-9-25(10-8-22)21(28)19-15-4-3-14(11-15)18(19)20(27)23-16-5-6-16/h3-4,14-16,18-19H,2,5-13H2,1H3,(H,23,27)/t14-,15+,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNKUGRFGFPGT-OSGQAZFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3C4CC(C3C(=O)NC5CC5)C=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC2(CCN(CC2)C(=O)[C@@H]3[C@H]4C[C@@H]([C@H]3C(=O)NC5CC5)C=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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